3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Description
3-[2-(2-Methylphenoxy)ethoxy]benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with an ethoxy group. This ethoxy chain is further modified by a 2-methylphenoxy moiety. The compound’s structure combines an electron-rich aromatic system (from the methylphenoxy group) with a reactive aldehyde functionality, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and porphyrin derivatives .
Properties
IUPAC Name |
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUJGRYPGZXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol and 3-hydroxybenzaldehyde.
Etherification: 2-methylphenol undergoes etherification with ethylene oxide to form 2-(2-methylphenoxy)ethanol.
Aldehyde Formation: The 2-(2-methylphenoxy)ethanol is then reacted with 3-hydroxybenzaldehyde under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-[2-(2-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde, differing primarily in substituent groups attached to the ethoxy chain or benzaldehyde core. Key comparisons are summarized in Table 1.
Table 1: Comparison of Key Properties
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methylphenoxy group in the target compound is mildly electron-donating due to the methyl substituent, slightly deactivating the aldehyde group toward nucleophilic attack compared to unsubstituted benzaldehyde. Compounds with polyethylene glycol-like chains (e.g., ) exhibit enhanced solubility in polar solvents due to ether linkages, while long alkenyl chains () drastically increase lipophilicity .
- Steric Protection: Bulky substituents, such as the pentadeca-8-enyl chain in , sterically shield the aldehyde group, improving oxidative stability. The target compound’s 2-methylphenoxy group provides moderate steric protection compared to smaller groups like methoxy .
Biological Activity
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is a synthetic organic compound with potential biological activity. Its structure, characterized by a benzaldehyde moiety substituted with an ethoxy and a methylphenoxy group, suggests various interactions with biological systems. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18O3
- CAS Number : [insert CAS number here]
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of compounds similar to this compound. Research indicates that benzaldehyde derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strains | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| E. coli | 12 | |
| 4-Methylbenzaldehyde | S. aureus | 14 |
| E. coli | 11 |
This table illustrates the comparative antibacterial efficacy of this compound with its analogs.
Anti-inflammatory Activity
Inflammation is a critical process in many diseases, and compounds that modulate inflammatory responses are of great interest. Studies have shown that benzaldehyde derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Potential Therapeutic Applications
Research has suggested that this compound may have potential applications in treating conditions such as:
- Metabolic Disorders : Similar compounds have been studied for their effects on glucose metabolism and insulin sensitivity.
- Cancer : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated various benzaldehyde derivatives for their antibacterial properties. The results indicated that compounds with similar structures to this compound showed promising activity against resistant bacterial strains .
- Inflammation Modulation : In a study focused on inflammatory diseases, researchers found that certain benzaldehyde derivatives could significantly reduce inflammation in animal models by suppressing key inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
